molecular formula C25H28N2O7 B554335 Z-Tyr(tBu)-OSu CAS No. 10068-67-4

Z-Tyr(tBu)-OSu

Cat. No.: B554335
CAS No.: 10068-67-4
M. Wt: 468,49 g/mole
InChI Key: UQLJTOVTUWDKCW-FQEVSTJZSA-N
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Description

Z-Tyr(tBu)-OSu, also known as N-Cbz-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, is a derivative of the amino acid tyrosine. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. The presence of the carbobenzoxy (Cbz) protecting group and the tert-butyl (tBu) group enhances its stability and reactivity, making it a valuable reagent in organic chemistry.

Mechanism of Action

Target of Action

Z-Tyr(tBu)-OSu is a derivative of tyrosine . Tyrosine is a non-essential amino acid that plays a critical role in the production of several important substances in the body, including proteins, enzymes, and hormones. It is also involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Mode of Action

Tyrosine is known to influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .

Biochemical Pathways

This compound, being a tyrosine derivative, is likely to affect the same biochemical pathways as tyrosine. These include the pathways involved in the synthesis of proteins, enzymes, and hormones, as well as neurotransmitters . The downstream effects of these pathways can have significant impacts on various physiological functions, including muscle growth and repair, cognitive function, and stress response .

Pharmacokinetics

Tyrosine is well-absorbed and distributed throughout the body, where it is metabolized by various enzymes and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of tyrosine, given their structural similarity. This includes influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr(tBu)-OSu typically involves the esterification of N-Cbz-O-tert-butyl-L-tyrosine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions. The general reaction scheme is as follows:

  • Dissolve N-Cbz-O-tert-butyl-L-tyrosine and N-hydroxysuccinimide in an anhydrous solvent.
  • Add dicyclohexylcarbodiimide to the solution and stir at low temperature.
  • After the reaction is complete, filter off the dicyclohexylurea byproduct and purify the product using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Z-Tyr(tBu)-OSu undergoes various chemical reactions, primarily focusing on its role in peptide synthesis. The key reactions include:

    Amide Bond Formation: this compound reacts with amines to form stable amide bonds, a crucial step in peptide synthesis.

    Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Amide Bond Formation: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

    Substitution Reactions: Nucleophiles such as alcohols or thiols can be used, and the reaction conditions vary depending on the desired product.

Major Products Formed

    Amide Bond Formation: The major product is the corresponding amide, which is a key intermediate in peptide synthesis.

    Substitution Reactions: Depending on the nucleophile used, various derivatives of this compound can be formed.

Scientific Research Applications

Z-Tyr(tBu)-OSu has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is widely used in the synthesis of peptides and proteins, serving as a key reagent for forming amide bonds.

    Biology: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.

    Medicine: The compound is employed in the development of peptide-based drugs and therapeutic agents, contributing to advancements in drug design and delivery.

    Industry: In industrial applications, this compound is used in the production of biopolymers and other advanced materials.

Comparison with Similar Compounds

Z-Tyr(tBu)-OSu can be compared with other similar compounds such as:

    N-Cbz-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH): This compound lacks the N-hydroxysuccinimide ester group, making it less reactive in amide bond formation.

    N-Cbz-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tBu)-OMe): This derivative has a methyl ester group instead of the NHS ester, which affects its reactivity and applications in peptide synthesis.

The uniqueness of this compound lies in its enhanced reactivity due to the presence of the NHS ester group, making it a valuable reagent in peptide synthesis and other chemical transformations.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJTOVTUWDKCW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560649
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10068-67-4
Record name Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10068-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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